molecular formula C19H23N9 B5630913 4-{4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-7H-pyrrolo[2,3-d]pyrimidine

4-{4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-7H-pyrrolo[2,3-d]pyrimidine

カタログ番号 B5630913
分子量: 377.4 g/mol
InChIキー: ZTVOESWXDHBHLP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is part of a broader class of molecules that have attracted interest due to their potential biological activities, particularly as adenosine receptor antagonists. Its structure features a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine nucleus, which is known for its relevance in medicinal chemistry, especially in the context of targeting adenosine receptors (Baraldi et al., 2012).

Synthesis Analysis

The synthesis of this compound and its derivatives typically involves the reaction of sodium salts of certain hydroxy-propenones with different heterocyclic amines. This process is crucial for introducing the pyrazolylmethyl and triazolyl segments into the structure, leading to the formation of pyrazolo[1,5-a]pyrimidine and related derivatives (Mohamed et al., 2011).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through various techniques, including X-ray diffraction. These studies reveal the presence of non-covalent interactions such as lone pair-π, C-H···π, π-π, and C-H···A (A = N, Cl), which play a significant role in the stabilization of the crystal structure and potentially influence the compound's biological activity (Bushuev et al., 2010).

Chemical Reactions and Properties

This compound's reactivity and chemical properties are influenced by its heterocyclic framework, which allows for various chemical transformations. For example, modifications at the C(5) position of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine nucleus can significantly affect its water solubility and pharmacokinetic properties, as well as its interaction with biological targets (Baraldi et al., 2012).

Physical Properties Analysis

The physical properties, including solubility, are critical for the compound's application in medicinal chemistry. The introduction of a piperidinyl ring, for example, has been shown to improve the water solubility at physiological pH, making the compound more suitable for intravenous infusion and potentially enhancing its bioavailability (Baraldi et al., 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophiles and electrophiles, are determined by the compound's heterocyclic structure. These properties are essential for further chemical modifications and the development of derivatives with improved biological activity. The presence of multiple nitrogen atoms in the compound's structure offers various sites for chemical modification, potentially leading to a wide range of biological activities (Mohamed et al., 2011).

特性

IUPAC Name

4-[4-[4-ethyl-5-(pyrazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N9/c1-2-28-16(12-27-9-3-7-23-27)24-25-18(28)14-5-10-26(11-6-14)19-15-4-8-20-17(15)21-13-22-19/h3-4,7-9,13-14H,2,5-6,10-12H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVOESWXDHBHLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1C2CCN(CC2)C3=NC=NC4=C3C=CN4)CN5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-7H-pyrrolo[2,3-d]pyrimidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。